Propoxur-d7
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Overview
Description
- The chemical formula for This compound is C11D7H8NO3 , with a molecular weight of 216.28 g/mol.
Propoxur-d7: is a stable isotope-labeled derivative of . It belongs to the carbamate class of pesticides.
This compound: is used as a reference substance for drug impurities and reagents in research.
Preparation Methods
Synthetic Routes: The synthesis of involves the isotopic labeling of with deuterium (D) at specific positions.
Reaction Conditions: Deuterium exchange reactions are typically carried out using deuterated reagents or deuterium gas under specific conditions.
Industrial Production: While is not produced industrially, it serves as a valuable analytical standard for research purposes.
Chemical Reactions Analysis
Reactions: can undergo various chemical reactions, including hydrolysis, esterification, and carbamate formation.
Common Reagents and Conditions: Deuterated reagents, such as deuterated acids or bases, are used for labeling. Hydrolysis occurs under acidic or alkaline conditions.
Major Products: The primary product is , where deuterium replaces the hydrogen atoms in the original molecule.
Scientific Research Applications
Chemistry: Used as an internal standard in pesticide residue analysis by mass spectrometry.
Biology: Investigated for its effects on cholinesterase enzymes and neurotoxicity.
Medicine: Studied for its potential therapeutic applications, including insecticidal and acaricidal properties.
Industry: Used in quality control and method development for pesticide analysis.
Mechanism of Action
Targets: inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
Pathways: By inhibiting AChE, it disrupts the breakdown of acetylcholine, leading to overstimulation of cholinergic receptors and subsequent toxicity.
Comparison with Similar Compounds
Similar Compounds: Other carbamate pesticides, such as , , and , share structural similarities with .
Uniqueness: stands out due to its deuterium labeling, which allows precise quantification and differentiation from non-labeled compounds.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i1D3,2D3,8D |
InChI Key |
ISRUGXGCCGIOQO-UNAVHCQLSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=CC=C1OC(=O)NC |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC |
Origin of Product |
United States |
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